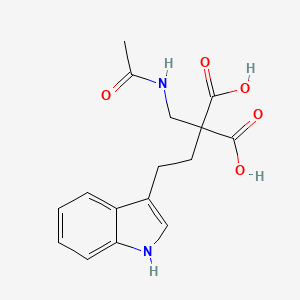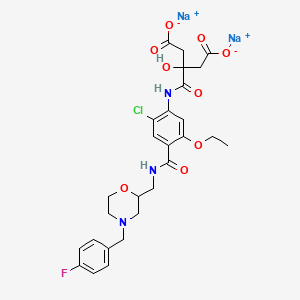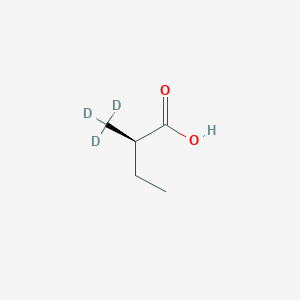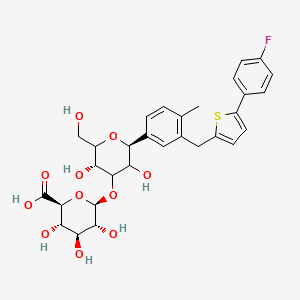
didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate are organic compounds belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to enhance their properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of these compounds is carried out in large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The process involves heating the reactants to the desired temperature, typically around 150-200°C, and maintaining the reaction under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
化学反応の分析
Types of Reactions
Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate primarily undergo esterification and hydrolysis reactions. They can also participate in substitution reactions where the ester group is replaced by other functional groups .
Common Reagents and Conditions
Esterification: Reactants include benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl, hexyl, or octyl alcohol). Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
The major products formed from these reactions are benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol) when undergoing hydrolysis .
科学的研究の応用
Chemistry
These compounds are extensively used as plasticizers in the production of flexible PVC, which is used in a variety of applications such as cables, flooring, and medical devices .
Biology
In biological research, these compounds are studied for their potential effects on human health and the environment. They are known to be endocrine disruptors, which can interfere with hormone systems .
Medicine
In the medical field, these compounds are used in the production of medical devices such as blood bags and tubing, where flexibility and durability are crucial .
Industry
Industrially, these compounds are used in the production of coatings, adhesives, and sealants to improve their flexibility and durability .
作用機序
The mechanism of action of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate involves their ability to integrate into polymer matrices, thereby increasing the flexibility and durability of the material. These compounds can interact with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix .
類似化合物との比較
Similar Compounds
Diisodecyl phthalate (DIDP): Similar in structure and used as a plasticizer.
Diisononyl phthalate (DINP): Another phthalate ester used as a plasticizer.
Diethyl phthalate (DEP): Used in cosmetics and personal care products.
Uniqueness
Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate are unique in their specific applications and properties. They offer a balance of flexibility, durability, and compatibility with various polymer systems, making them suitable for a wide range of industrial applications .
特性
分子式 |
C72H114O12 |
|---|---|
分子量 |
1171.7 g/mol |
IUPAC名 |
didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4.C24H38O4.C20H30O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2;1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2;1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3;13-14,17-18H,3-12,15-16,19-20H2,1-2H3;9-10,13-14H,3-8,11-12,15-16H2,1-2H3 |
InChIキー |
VSKQGODWAILBHC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC.CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC.CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)



![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
